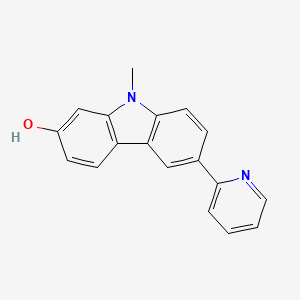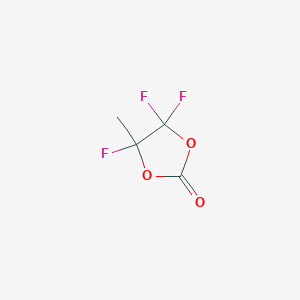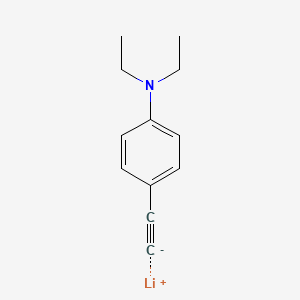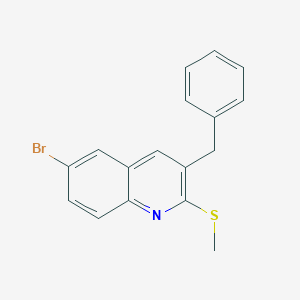
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(methylsulfanyl)quinoline followed by benzylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride for the benzylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: 3-Benzyl-6-bromo-2-(methylsulfinyl)quinoline, 3-Benzyl-6-bromo-2-(methylsulfonyl)quinoline.
Reduction: 3-Benzyl-2-(methylsulfanyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities. It is also used as an intermediate in the synthesis of other pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is not fully understood but is believed to involve interactions with various molecular targets. The bromine and methylsulfanyl groups may enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. The quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-6-bromo-2-methoxyquinoline: Similar structure but with a methoxy group instead of a methylsulfanyl group.
6-Bromo-2-methylquinoline: Lacks the benzyl group, used in various synthetic applications.
2-(Methylsulfanyl)quinoline: Lacks the bromine and benzyl groups, used as a precursor in the synthesis of more complex quinoline derivatives.
Uniqueness
3-Benzyl-6-bromo-2-(methylsulfanyl)quinoline is unique due to the combination of bromine, benzyl, and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
918439-71-1 |
|---|---|
Molekularformel |
C17H14BrNS |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
3-benzyl-6-bromo-2-methylsulfanylquinoline |
InChI |
InChI=1S/C17H14BrNS/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 |
InChI-Schlüssel |
QGHDBRJRJFZXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


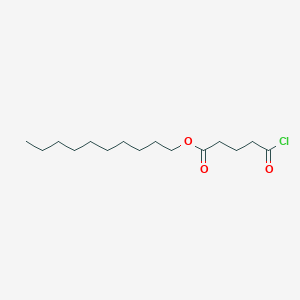
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
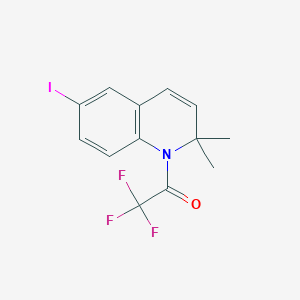
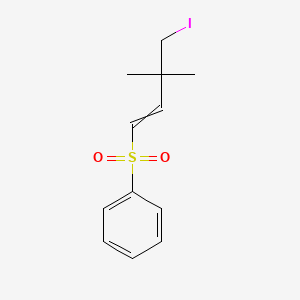

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
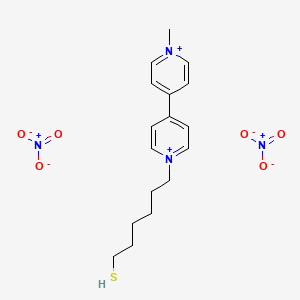
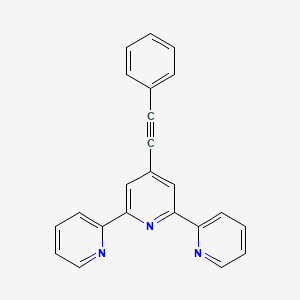
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
